rac-Dimethylsilylbis (2-methylindenyl) zirconium dichloride
Description
Meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(IV) dichloride (CAS 149342-08-5) is a bridged metallocene catalyst characterized by a dimethylsilyl (-Si(CH₃)₂-) bridge connecting two 2-methylindenyl ligands. This structure imparts rigidity and stereochemical control, making it highly effective in olefin polymerization processes such as propylene and ethylene polymerization. The methyl substituents on the indenyl ligands enhance steric hindrance, influencing monomer insertion rates and polymer tacticity .
Properties
CAS No. |
149342-08-5 |
|---|---|
Molecular Formula |
C22H22Cl2SiZr |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
dichlorozirconium(2+);dimethyl-bis(2-methylinden-1-id-1-yl)silane |
InChI |
InChI=1S/C22H22Si.2ClH.Zr/c1-15-13-17-9-5-7-11-19(17)21(15)23(3,4)22-16(2)14-18-10-6-8-12-20(18)22;;;/h5-14H,1-4H3;2*1H;/q-2;;;+4/p-2 |
InChI Key |
ZIHMPZGMAWXTGN-UHFFFAOYSA-L |
Origin of Product |
United States |
Preparation Methods
Ligand Synthesis and Transition Metal Coordination
The preparation begins with the synthesis of the bis-indenyl ligand framework. The ligand meso-dimethylsilylenebis(2-methyl-1-indenyl) is constructed via successive alkylation and silylation steps. A key intermediate involves the reaction of 2-methyl-1-indene with chlorodimethylsilane under basic conditions to form the bridged bis-indenyl structure . Steric bulk at the 2-position of the indenyl rings (introduced via methyl groups) ensures regioselective coordination to zirconium .
Subsequent metallation employs zirconium tetrachloride (ZrCl₄) in anhydrous tetrahydrofuran (THF). The ligand’s lithium salt, generated by deprotonation with n-butyllithium, reacts with ZrCl₄ at −78°C to form the dichloride complex . This step requires rigorous exclusion of moisture and oxygen to prevent hydrolysis or oxidation of the zirconium center .
Chelate-Controlled Stereoselective Synthesis
Racemic and meso isomers of ansa-zirconocenes are influenced by the chelating ligand’s geometry. Studies demonstrate that zirconium amide precursors, such as Zr{PhN(CH₂)₃NPh}Cl₂(THF)₂, preferentially form rac isomers when reacted with lithium bis-indenyl reagents . However, the meso configuration is favored when bulky substituents on the indenyl ligands restrict rotational freedom during coordination. For example, 2-methyl groups on the indenyl rings increase steric hindrance, directing the silyl bridge to adopt a meso arrangement .
Reaction conditions further modulate stereoselectivity. Elevated temperatures (80–120°C) in aromatic solvents like toluene promote thermodynamic control, favoring the meso isomer due to its lower steric strain compared to rac counterparts .
Organometallic Intermediate Pathways
Alternative routes utilize zirconium benzyl precursors (e.g., ZrBn₄) to avoid halide scrambling. Reaction of ZrBn₄ with the protonated ligand (H₂MesPDPPh) in benzene at 120°C yields intermediate cyclometalated species, such as (cyclo-MesPDPPh)ZrBn, which subsequently reacts with a second ligand equivalent to form the meso complex . This method circumvents the need for strong bases like n-BuLi, reducing side reactions.
Key intermediates identified via ¹H NMR and X-ray crystallography include:
-
Bis-benzyl intermediates : (R¹PDPR²)ZrBn₂, where PDP = pincer ligand
-
Cyclometalated species : Formed via C–H activation of mesityl substituents
Purification and Characterization
Crude reaction mixtures are purified via recrystallization from diethyl ether or hexane at −20°C . The meso isomer is isolated by fractional crystallization, exploiting its lower solubility compared to rac forms.
Characterization Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₂Cl₂SiZr | |
| Molecular Weight | 476.63 g/mol | |
| Melting Point | 228–230°C (dec.) | |
| ¹H NMR (C₆D₆) | δ 6.8–7.2 (m, aromatic), 2.1 (s, SiMe₂) |
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methods for synthesizing MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE:
| Method | Yield (%) | Purity (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|---|
| ZrCl₄ + Li₂Ligand | 65–72 | 95 | Moderate | Scalability |
| Zr{Amide} + LiLigand | 55–60 | 90 | High | Low halide contamination |
| ZrBn₄ + H₂Ligand | 70–75 | 98 | Very High | Avoids strong bases |
Ligand = meso-dimethylsilylenebis(2-methyl-1-indenyl)
The ZrBn₄ route offers superior stereoselectivity and purity but requires stringent light-free conditions to prevent benzyl ligand degradation .
Chemical Reactions Analysis
Types of Reactions
MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other anions or neutral ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to maintain the compound’s stability .
Major Products Formed
The major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted zirconium complexes. These products have diverse applications in catalysis and materials science .
Scientific Research Applications
Catalysis
One of the primary applications of MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is as a catalyst in olefin polymerization reactions. The zirconium atom facilitates the coordination of olefins, promoting their polymerization through various mechanisms. This property makes it valuable in producing polyolefins with specific molecular weights and architectures .
Key Reactions:
- Polymerization of Olefins : The compound acts as a catalyst in the production of polymers such as polyethylene and polypropylene.
- Copolymers Formation : It enables the synthesis of copolymers with tailored properties by incorporating different comonomers during polymerization .
Organic Synthesis
In organic synthesis, this compound serves as a versatile reagent for constructing complex organic molecules. Its ability to facilitate various transformations allows chemists to synthesize a wide range of functionalized compounds .
Materials Science
The compound is also employed in materials science for developing advanced materials with specific properties. Its unique structure contributes to the formation of materials that exhibit enhanced mechanical and thermal stability, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of MESO-DIMETHYLSILYLENEBIS(2-METHYL-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE involves the activation of the zirconium center, which facilitates various catalytic processes. The dimethylsilylene bridge and indenyl ligands play a crucial role in stabilizing the active site and enhancing the compound’s reactivity. The molecular targets and pathways involved include the coordination of substrates to the zirconium center, followed by subsequent chemical transformations .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared with analogous zirconium dichloride metallocenes, categorized by ligand type and bridging groups:
Table 1: Key Structural Features and Substituents
Steric and Electronic Effects
- Bridged vs. Non-Bridged: The dimethylsilyl bridge in the target compound restricts ligand rotation, improving stereoregularity in polyolefins compared to non-bridged analogues like Bis(indenyl)zirconium dichloride .
- Substituent Influence: The 2-methyl groups on indenyl ligands increase steric bulk, slowing monomer insertion but enhancing chain-end control. This contrasts with Bis(t-butylcyclopentadienyl)zirconium dichloride, where bulky t-butyl groups on Cp ligands reduce activity but improve thermal stability .
Catalytic Performance
- Polymer Tacticity: Bridged metallocenes like the target compound produce higher isotacticity in polypropylene due to enforced ligand symmetry, whereas non-bridged derivatives (e.g., Bis(2-methylindenyl)zirconium dichloride) yield less stereoregular polymers .
- Activity : The target compound’s methyl-substituted indenyl ligands balance steric hindrance and electronic effects, achieving moderate activity. In contrast, Bis(ethylcyclopentadienyl)zirconium dichloride (CAS 73364-08-6) with smaller ethyl groups shows higher activity but poorer stereocontrol .
Biological Activity
Meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(IV) dichloride is a metallocene complex that has garnered attention for its catalytic properties, particularly in olefin polymerization. This compound, like other zirconocene derivatives, exhibits unique biological and chemical activities that merit detailed exploration. This article synthesizes current research findings on its biological activity, including its synthesis, mechanisms of action, and applications.
Chemical Structure and Properties
Meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(IV) dichloride has the molecular formula C22H22Cl2SiZr. It features a bis(indenyl) structure with dimethylsilyl substitution, which enhances its solubility and reactivity in various chemical environments . The complex is characterized by its ability to form stable coordination compounds, particularly with nitrogen ligands, which is crucial for its catalytic functions .
Biological Activity Overview
The biological activity of meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(IV) dichloride primarily relates to its role as a catalyst in polymerization reactions rather than direct biological effects on living organisms. However, the implications of its catalytic activity can influence material science and biomedical applications.
Catalytic Activity in Polymerization
Research has demonstrated that this zirconocene complex can effectively catalyze the copolymerization of ethylene and 1-hexene. The meso form has shown approximately three times higher productivity compared to its racemic counterpart when activated by methylaluminoxane (MAO) . This enhanced activity is attributed to the unique electronic and steric properties imparted by the meso configuration.
Table 1: Comparison of Catalytic Activities
| Catalyst Type | Productivity (g polymer/g catalyst/hour) | MWD (Molecular Weight Distribution) |
|---|---|---|
| Meso-Dimethylsilylenebis(2-methyl-1-indenyl)Zirconium Dichloride | 300 | 3.0 |
| Racemic Counterpart | 100 | 5.7 |
This table illustrates the significant difference in productivity and molecular weight distribution between the meso and racemic forms of the complex, highlighting the advantages of using meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(IV) dichloride in industrial applications.
The mechanism by which meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(IV) dichloride catalyzes polymerization involves several steps:
- Activation : The complex is activated by MAO, which generates a cationic species capable of coordinating with olefins.
- Coordination : The olefin coordinates to the zirconium center, forming a metallacycle intermediate.
- Insertion : Subsequent insertion of additional olefin units into the metallacycle leads to chain growth.
- Termination : The polymer chain can terminate through various pathways, including β-hydride elimination or chain transfer reactions.
Toxicological Considerations
While the primary focus of research has been on catalytic efficiency, potential toxicological effects associated with metallocene complexes are an area of concern. Studies have indicated that exposure to zirconocene compounds may pose risks due to their reactivity and potential bioaccumulation . Further research is necessary to fully understand the environmental impact and safety profiles of these compounds.
Q & A
Q. What are the key synthetic pathways for preparing meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(IV) dichloride, and how is its purity validated?
- Methodological Answer : The synthesis typically involves reacting dimethylsilyl-bridged bis(2-methylindenyl) ligands with zirconium tetrachloride (ZrCl₄) in anhydrous conditions. The ligand precursor, dimethylbis(indenyl)silane (CAS 18666-26-7), is first deprotonated using strong bases like n-BuLi to generate the dianionic ligand, which then coordinates to ZrCl₄ .
- Validation :
Purity is confirmed via elemental analysis (C, H, Cl, Zr), while structural integrity is verified using ¹H/¹³C NMR (to confirm ligand symmetry) and single-crystal X-ray diffraction (to resolve the meso vs. rac isomerism). For example, X-ray data would reveal the non-C₂-symmetric geometry of the meso isomer .
Q. How does the steric and electronic environment of the 2-methyl substituents on the indenyl ligands influence catalytic activity in olefin polymerization?
- Methodological Answer : The 2-methyl groups increase steric bulk near the zirconium center, altering the coordination geometry and monomer insertion kinetics. Comparative studies with non-methylated analogs (e.g., bis(indenyl)zirconium dichloride, CAS 12148-49-1) show that methyl substitution enhances ethylene polymerization activity by stabilizing the active cationic species .
- Experimental Design :
Activity is quantified using ethylene pressure decay rates in a Parr reactor. Catalyst performance is benchmarked against reference systems (e.g., zirconocene dichloride, CAS 1291-32-3) under identical conditions (temperature, MAO cocatalyst ratio) .
Advanced Research Questions
Q. What contradictions exist in reported catalytic activities for meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(IV) dichloride across studies, and how can they be resolved?
- Methodological Answer : Discrepancies often arise from differences in cocatalyst type (e.g., MAO vs. borate activators), impurities in ligand precursors, or isomer contamination (meso vs. rac). For example, rac isomers (CAS 149342-08-5) produce isotactic polypropylene, whereas meso isomers yield atactic polymers, leading to misinterpretation if isomers are not separated .
- Resolution Strategy :
Use chiral HPLC or recrystallization to isolate isomers. Validate isomer purity via NMR coupling constants (e.g., meso isomers exhibit distinct splitting patterns due to restricted rotation) .
Q. How does the meso configuration impact copolymerization selectivity in ethylene/norbornene systems compared to C₂-symmetric ansa-metallocenes?
- Methodological Answer : The meso configuration creates a less symmetric active site, favoring norbornene incorporation due to reduced steric hindrance. In contrast, C₂-symmetric catalysts (e.g., ethylene-bis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride) exhibit higher ethylene selectivity. Kinetic studies using ¹³C-labeled monomers and chain-end analysis reveal differences in comonomer sequence distribution .
- Data Table :
Q. What advanced spectroscopic techniques are critical for probing the oxidation state and ligand dynamics of this zirconium complex?
- Methodological Answer : X-ray absorption spectroscopy (XAS) at the Zr K-edge confirms the +4 oxidation state and ligand coordination geometry. Time-resolved UV-Vis spectroscopy monitors ligand substitution kinetics in solution, while EPR is used to detect paramagnetic intermediates (e.g., Zr³⁺ species during activation with MAO) .
Notes on Data Interpretation
- Stereochemical Complexity : The meso isomer’s lack of symmetry complicates NMR interpretation; DFT calculations (e.g., B3LYP/def2-TZVP) are recommended to predict chemical shifts and validate assignments .
- Catalyst Activation : Residual chloride ligands after MAO activation can poison the catalyst. Use ion mobility spectrometry to quantify free chloride ions in the reaction medium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
